molecular formula C33H65NO4 B12411927 C26 D,L-Carnitine-d9

C26 D,L-Carnitine-d9

Cat. No.: B12411927
M. Wt: 548.9 g/mol
InChI Key: KOCKWDDTAHPJSX-OJMQLLJWSA-N
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Description

Hexacosanoyl DL-carnitine-d9 (C26 D,L-carnitine-d9) is a deuterated acylcarnitine derivative with a 26-carbon saturated fatty acyl chain (hexacosanoyl) esterified to a racemic (DL-form) carnitine backbone. Its molecular formula is C33H56D9NO4, with a molecular weight of 548.64 g/mol (calculated from elemental composition: 72.21% C, 13.59% H, 2.55% N, 11.66% O) . This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for quantitative analysis of acylcarnitines in metabolic studies . The deuterium (d9) labeling at the trimethylammonium group ensures minimal interference with endogenous carnitine peaks during isotopic tracing .

Key properties include:

  • Purity: >99%
  • Storage: Stable at -20°C for one year; stock solutions should be stored at -80°C for long-term use .
  • Solubility: Soluble in polar solvents like ethanol, DMF, DMSO, and PBS (pH 7.2) .

Properties

Molecular Formula

C33H65NO4

Molecular Weight

548.9 g/mol

IUPAC Name

(3R)-3-hexacosanoyloxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate

InChI

InChI=1S/C33H65NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33(37)38-31(29-32(35)36)30-34(2,3)4/h31H,5-30H2,1-4H3/t31-/m1/s1/i2D3,3D3,4D3

InChI Key

KOCKWDDTAHPJSX-OJMQLLJWSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C26 D,L-Carnitine-d9 involves the incorporation of deuterium into the C26 D,L-Carnitine molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired level of deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure consistent and high-quality production. The final product is typically purified using techniques such as chromatography to remove any impurities and ensure a high level of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

C26 D,L-Carnitine-d9 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

C26 D,L-Carnitine-d9 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of C26 D,L-Carnitine-d9 involves its role as a tracer in metabolic studies. The deuterium atoms in the compound allow researchers to track its incorporation and metabolism in biological systems. This helps in understanding the molecular targets and pathways involved in carnitine metabolism and its effects on various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Acylcarnitines

Structural and Functional Differences

Acylcarnitines vary by chain length, saturation, hydroxylation, and isotopic labeling. Below is a comparative analysis of hexacosanoyl DL-carnitine-d9 with structurally related compounds:

Table 1: Comparative Properties of Selected Acylcarnitines
Compound Name Chain Length Deuterated? Molecular Formula Molecular Weight (g/mol) Key Applications Biological Activity
Hexacosanoyl DL-carnitine-d9 C26 Yes (d9) C33H56D9NO4 548.64 LC-MS/GC-MS internal standard Metabolically inert (DL-form)
Palmitoylcarnitine (C16) C16 No C23H45NO4 399.62 Lipid metabolism studies Facilitates fatty acid oxidation
Hexanoyl-DL-carnitine chloride C6 No C13H24ClNO4 293.79 Detergent, surfactant Intermediate lipid metabolism
C14:0 L-carnitine-d9 C14 Yes (d9) C21H32D9NO4 380.61 Isotopic tracing in short-chain studies Biologically active (L-form)
Oleylcarnitine (C18:1) C18 (unsaturated) No C25H47NO4 425.65 Membrane fluidity research Modulates mitochondrial function

Key Differentiators

Chain Length and Solubility
  • Hexacosanoyl DL-carnitine-d9 (C26) has significantly lower solubility in aqueous solutions compared to shorter-chain analogs like hexanoyl (C6) or palmitoyl (C16) carnitines due to its long hydrophobic tail. This necessitates solvent heating (37°C) and sonication for dissolution .
  • Shorter-chain acylcarnitines (e.g., C6, C16) are more water-soluble and directly involved in mitochondrial β-oxidation, whereas very long-chain species (C20–C26) are associated with peroxisomal metabolism .
Deuteration and Analytical Utility
  • The d9 label in hexacosanoyl DL-carnitine-d9 provides a distinct mass shift (+9 Da) in MS, enabling precise quantification without overlapping with endogenous carnitines . Non-deuterated analogs lack this specificity.
  • In contrast, C14:0 L-carnitine-d9 (deuterated at methyl groups) is used for short-chain analysis but shares similar isotopic advantages .
Stereochemical and Metabolic Activity
  • The DL-form of hexacosanoyl carnitine-d9 renders it metabolically inactive in pathways requiring L-carnitine, such as glucose production in rat liver models . This inertness makes it ideal for analytical standards.
  • L-form acylcarnitines (e.g., oleylcarnitine) are bioactive, influencing mitochondrial energy production and membrane dynamics .

Research Findings

  • Hexacosanoyl DL-carnitine-d9 has been validated in large-scale metabolomic studies to quantify very long-chain acylcarnitines in plasma, aiding in diagnosing peroxisomal disorders .
  • Comparative studies show that C26 carnitines accumulate in conditions like X-linked adrenoleukodystrophy, unlike shorter-chain species .

Biological Activity

Hexacosanoyl DL-carnitine-d9 (C26 D,L-Carnitine-d9) is a deuterium-labeled derivative of carnitine that plays a significant role in metabolic studies and pharmacokinetics due to its unique properties. This compound is primarily utilized as a tracer in various biological and chemical research applications, allowing scientists to investigate the metabolism and physiological effects of long-chain fatty acids.

  • Molecular Formula : C33H56D9NO4
  • Molecular Weight : 548.94 g/mol
  • Purity : >99%
  • Stability : Stable for at least one year when stored at -20°C
  • Hygroscopic : Yes
  • Light Sensitive : No

These properties make hexacosanoyl DL-carnitine-d9 suitable for various analytical techniques, including mass spectrometry, which is essential for tracking metabolic pathways in biological systems.

Hexacosanoyl DL-carnitine-d9 functions primarily as a tracer in metabolic studies. The incorporation of deuterium allows researchers to monitor the compound's behavior in biological systems through mass spectrometry. This capability provides insights into:

  • Carnitine Metabolism : Understanding how carnitine and its derivatives are metabolized in the body.
  • Fatty Acid Transport : Investigating how long-chain fatty acids are transported into mitochondria for β-oxidation.
  • Pharmacokinetics : Assessing the absorption, distribution, metabolism, and excretion (ADME) of carnitine-related drugs.

Biological Activity

Research has demonstrated several biological activities associated with hexacosanoyl DL-carnitine-d9:

  • Fatty Acid Oxidation : The compound enhances the transport of long-chain fatty acyl-CoAs into mitochondria, facilitating their degradation through β-oxidation.
  • Energy Metabolism : It plays a crucial role in energy production by assisting in the utilization of fatty acids as an energy source.
  • Antioxidant Properties : Similar to other carnitines, it exhibits antioxidant effects, potentially protecting cells from oxidative stress.

Study 1: Metabolic Pathways of Carnitine Derivatives

In a study published by Jannetto et al. (2016), hexacosanoyl DL-carnitine-d9 was used to trace the metabolic pathways of carnitine derivatives in human subjects. The results indicated that the deuterium-labeled compound could effectively track the incorporation and metabolism of long-chain fatty acids, providing valuable data on metabolic disorders related to fatty acid oxidation.

Study 2: Pharmacokinetic Analysis

A pharmacokinetic study involving hexacosanoyl DL-carnitine-d9 demonstrated its utility in understanding the absorption and distribution of carnitine supplements. The study utilized mass spectrometry to measure the concentration of the compound in plasma over time, revealing important insights into optimal dosing strategies for enhancing fatty acid metabolism.

Comparative Analysis with Similar Compounds

CompoundMolecular FormulaUnique Features
Hexacosanoyl DL-Carnitine-d9C33H56D9NO4Long-chain structure with deuterium labeling
C26 D,L-CarnitineC26H46NO4Non-deuterated form used in similar studies
C16 D,L-Carnitine-d9C16H30D9NO4Shorter-chain derivative focusing on shorter-chain fatty acids

Q & A

Q. Table 2: Critical Parameters for Method Validation

ParameterAcceptable CriteriaReference
LinearityR² ≥0.99
PrecisionCV ≤15%
Accuracy85–115% recovery
LOD/LOQSignal/noise ≥3 (LOD), ≥10 (LOQ)

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